ARL67156 trisodium hydrate

NTPDase inhibition CD39 ecto-ATPase

Select ARL67156 trisodium hydrate for its validated competitive inhibition of NTPDase1 (Ki=11 μM), NTPDase3 (Ki=18 μM), and NPP1 (Ki=12 μM). Unlike broad-spectrum or allosteric inhibitors, it uniquely spares NTPDase2, NTPDase8, and ecto-5′-nucleotidase, ensuring isoform-specific results. This high-purity ATP analog is metabolically stable and ideal for prolonging P2 receptor activation in purinergic signaling and calcification studies.

Molecular Formula C15H23Br2N5Na3O13P3
Molecular Weight 803.07 g/mol
Cat. No. B15089040
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameARL67156 trisodium hydrate
Molecular FormulaC15H23Br2N5Na3O13P3
Molecular Weight803.07 g/mol
Structural Identifiers
SMILESCCN(CC)C1=NC=NC2=C1N=CN2C3C(C(C(O3)COP(=O)(O)OP(=O)(C(P(=O)([O-])[O-])(Br)Br)[O-])O)O.O.[Na+].[Na+].[Na+]
InChIInChI=1S/C15H24Br2N5O12P3.3Na.H2O/c1-3-21(4-2)12-9-13(19-6-18-12)22(7-20-9)14-11(24)10(23)8(33-14)5-32-37(30,31)34-36(28,29)15(16,17)35(25,26)27;;;;/h6-8,10-11,14,23-24H,3-5H2,1-2H3,(H,28,29)(H,30,31)(H2,25,26,27);;;;1H2/q;3*+1;/p-3/t8-,10-,11-,14-;;;;/m1..../s1
InChIKeyUWMONIJVKGTUGE-OPKBHZIBSA-K
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

ARL 67156 Trisodium Salt Hydrate: NTPDase/CD39 Inhibitor Baseline Specification


ARL 67156 trisodium salt hydrate (6-N,N-Diethyl-β-γ-dibromomethylene-D-adenosine-5′-triphosphate trisodium salt hydrate) is a synthetic, β,γ‑dibromomethylene‑bridged adenosine triphosphate (ATP) analogue that functions as a competitive inhibitor of ecto‑nucleoside triphosphate diphosphohydrolases (NTPDases) [1]. It is the only commercially available small‑molecule ecto‑ATPase inhibitor specifically validated against recombinant human NTPDase1 (CD39), NTPDase3, and nucleotide pyrophosphatase/phosphodiesterase 1 (NPP1), with defined Ki values and a documented selectivity profile [1]. The compound is supplied as a trisodium salt hydrate, exhibits ≥98% purity by HPLC, and demonstrates aqueous solubility >20 mg/mL while remaining insoluble in DMSO .

Why ARL 67156 Trisodium Salt Hydrate Cannot Be Interchanged with Other CD39/NTPDase Inhibitors


Ectonucleotidase inhibitors exhibit pronounced differences in enzyme subtype selectivity, mechanism of action, and off‑target liabilities that preclude simple generic substitution [1]. While compounds such as POM‑1 (sodium polyoxotungstate) demonstrate greater potency in blocking ATP breakdown, they also produce significant off‑target effects on synaptic transmission that are independent of NTPDase inhibition, limiting their utility in purinergic signalling studies [1]. Similarly, Ticlopidine inhibits CD39 with an IC50 of 81.7 μM—approximately 7.4‑fold weaker than ARL 67156's Ki of 11 μM for NTPDase1—and acts through an allosteric, noncompetitive mechanism rather than direct active‑site competition . Furthermore, ARL 67156 exhibits a unique selectivity profile, sparing NTPDase2, NTPDase8, NPP3, and ecto‑5′‑nucleotidase, whereas alternative inhibitors lack this degree of isoform discrimination [2]. These divergent pharmacological fingerprints underscore why substitution with a generic 'CD39 inhibitor' or 'ATP analogue' can yield irreproducible or misinterpretable experimental outcomes.

ARL 67156 Trisodium Salt Hydrate: Head-to-Head and Cross-Study Quantitative Differentiation Evidence


ARL 67156 Exhibits Superior Potency for NTPDase1 (CD39) Relative to the Allosteric Inhibitor Ticlopidine

ARL 67156 inhibits human NTPDase1 (CD39) with a Ki of 11 ± 3 μM, acting as a competitive inhibitor at the ATP-binding site [1]. In contrast, Ticlopidine inhibits CD39 with an IC50 of 81.7 μM and functions as an allosteric, noncompetitive inhibitor . The 7.4‑fold difference in potency, combined with the mechanistic distinction, renders ARL 67156 the preferred tool compound for experiments requiring direct, reversible competition with endogenous ATP.

NTPDase inhibition CD39 ecto-ATPase

ARL 67156 Displays a Defined and Narrow Isoform Selectivity Profile, Sparing NTPDase2, NTPDase8, NPP3, and Ecto-5′-Nucleotidase

In a comprehensive panel of recombinant human ectonucleotidases, ARL 67156 demonstrated selective inhibition of NTPDase1 (Ki = 11 μM), NTPDase3 (Ki = 18 μM), and NPP1 (Ki = 12 μM), while NTPDase2, NTPDase8, NPP3, and ecto-5′-nucleotidase activities remained largely unaffected at concentrations up to 100 μM [1]. By comparison, the polyoxometalate inhibitor POM-1 inhibits NTPDase1, NTPDase2, and NTPDase3 non‑selectively, and also produces off‑target synaptic effects unrelated to NTPDase inhibition [2].

Enzyme selectivity NTPDase isoforms off-target activity

ARL 67156 Is Metabolically Stable Against Hydrolysis by Ectonucleotidases, Unlike Native ATP

Native ATP is rapidly hydrolyzed by NTPDases and NPPs to ADP, AMP, and adenosine, confounding studies of P2 receptor pharmacology. ARL 67156, containing a β,γ‑dibromomethylene bridge, is completely resistant to hydrolysis by recombinant human NTPDase1, NTPDase2, NTPDase3, NTPDase8, NPP1, and NPP3 under identical assay conditions [1]. This stability contrasts sharply with ATP, which is degraded within minutes in the presence of these enzymes.

Metabolic stability β,γ‑dibromomethylene bridge ectonucleotidase resistance

ARL 67156 Demonstrates pIC50 Values of 4.62–5.10 in Physiologically Relevant Human Blood and Tissue Preparations

In human blood cell preparations, ARL 67156 inhibited ATP breakdown with a pIC50 of 4.62 (IC50 ≈ 24 μM) [1]. In smooth muscle membrane vesicles isolated from rat vas deferens, the pIC50 was 5.1 (IC50 ≈ 7.9 μM) [1]. These values establish that the compound retains functional ecto‑ATPase inhibitory activity in complex biological matrices, not merely in recombinant enzyme systems. By comparison, POM-1, while more potent in blocking ATP breakdown in cerebellar slices, also produces confounding off‑target synaptic effects that obscure interpretation of purinergic signalling [2].

Ex vivo pharmacology human blood tissue activity

ARL 67156 Trisodium Salt Hydrate Is Supplied with Defined Purity (≥98% HPLC) and Aqueous Solubility (>20 mg/mL)

The commercial preparation of ARL 67156 trisodium salt hydrate is certified to a purity of ≥98% as determined by HPLC, and exhibits aqueous solubility exceeding 20 mg/mL while remaining insoluble in DMSO . In contrast, alternative ectonucleotidase inhibitors such as POM‑1 and Ticlopidine are not consistently provided with equivalent lot‑specific purity and solubility documentation, introducing variability in experimental reproducibility. Furthermore, ARL 67156 is stored at −20°C and is stable under recommended conditions, ensuring consistent performance across multiple experimental uses .

Chemical purity solubility procurement specification

ARL 67156 Prevents Vascular Calcification and Extends Longevity in a Mouse Model of Hutchinson‑Gilford Progeria Syndrome

In Hutchinson‑Gilford progeria syndrome (HGPS) mice, chronic administration of ARL 67156 significantly reduced vascular calcification and extended lifespan, demonstrating functional in vivo activity of the compound in a disease‑relevant model [1]. While other NTPDase inhibitors such as POM‑1 have been evaluated in vivo, their off‑target synaptic effects limit their utility for long‑term administration studies [2]. No other commercially available ectonucleotidase inhibitor has been reported to confer survival benefit in this genetic progeria model, providing a unique validation of ARL 67156's potential for translational research applications.

In vivo efficacy vascular calcification progeria

Recommended Application Scenarios for ARL 67156 Trisodium Salt Hydrate Based on Quantitative Differentiation Evidence


Purinergic Receptor Pharmacology Studies Requiring Sustained ATP Elevation

ARL 67156 is optimally deployed in experiments where prolonged activation of P2X and P2Y receptors by endogenous ATP is required. Its defined Ki values for NTPDase1 (11 μM), NTPDase3 (18 μM), and NPP1 (12 μM) enable predictable, concentration‑dependent inhibition of ATP hydrolysis [1]. The compound's metabolic stability against ectonucleotidase‑mediated degradation ensures that ATP levels remain elevated throughout the experimental time course, facilitating reliable measurement of P2 receptor‑mediated calcium fluxes, ion currents, and downstream signalling events [1].

Isoform‑Selective Dissection of Ectonucleotidase Contributions in Complex Biological Systems

When studying the individual roles of NTPDase family members in tissues or cell lines co‑expressing multiple isoforms, ARL 67156 provides a unique selectivity profile. It inhibits NTPDase1, NTPDase3, and NPP1 while largely sparing NTPDase2, NTPDase8, NPP3, and ecto‑5′‑nucleotidase at concentrations up to 100 μM [1]. This profile contrasts with broad‑spectrum inhibitors like POM‑1, which non‑selectively targets NTPDase1, NTPDase2, and NTPDase3 and introduces confounding off‑target effects [2]. ARL 67156 therefore enables researchers to attribute observed phenotypes specifically to the inhibited isoforms.

In Vivo Studies of Vascular Calcification and Progeria‑Associated Pathology

Chronic administration of ARL 67156 has been validated in the Hutchinson‑Gilford progeria syndrome mouse model, where it reduced vascular calcification and extended lifespan [1]. The compound's favorable solubility (>20 mg/mL in water) and documented in vivo activity make it suitable for long‑term dosing studies investigating the role of ectonucleotidases in vascular disease, aging, and calcification disorders. Alternative inhibitors such as POM‑1 are contraindicated for such studies due to off‑target synaptic effects that would confound physiological and behavioral endpoints [2].

Biochemical Assays Requiring Reversible, Competitive Inhibition of NTPDase Activity

ARL 67156 acts as a competitive inhibitor at the ATP‑binding site of NTPDase1, NTPDase3, and NPP1 [1]. This mechanism permits reversible, substrate‑competitive blockade that can be titrated and washed out, in contrast to allosteric or irreversible inhibitors. The compound's high purity (≥98% HPLC) and defined aqueous solubility facilitate precise preparation of inhibitor stocks, reducing inter‑experiment variability in enzyme kinetics and cell‑based assays [2].

Technical Documentation Hub

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